9-cis-5,6-Epoxy-5,6-dihydro-retinoic Acid
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Overview
Description
9-cis-5,6-Epoxy-5,6-dihydro-retinoic Acid is a complex organic compound characterized by its unique structure, which includes multiple double bonds and a bicyclic ring system
Mechanism of Action
Mode of Action
The compound’s structure suggests it could potentially interact with its targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or modulating signal transduction pathways .
Pharmacokinetics
It has a molecular weight of 504.616 Da and a LogP of 4.43, which are within the range typically associated with good oral bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura or Heck reactions, to form the carbon-carbon bonds . Reaction conditions often include the use of organic solvents, such as tetrahydrofuran (THF) or dimethylformamide (DMF), and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process . Additionally, purification methods such as chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
9-cis-5,6-Epoxy-5,6-dihydro-retinoic Acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as amines . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups .
Scientific Research Applications
9-cis-5,6-Epoxy-5,6-dihydro-retinoic Acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
9-cis-5,6-Epoxy-5,6-dihydro-retinoic Acid: Unique due to its specific arrangement of double bonds and bicyclic ring system.
Other Polyenes: Compounds with similar polyene chains but different ring systems or functional groups.
Bicyclic Compounds: Compounds with similar bicyclic ring systems but different side chains or functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of a polyene chain with a bicyclic ring system, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-15(8-6-9-16(2)14-17(21)22)10-13-20-18(3,4)11-7-12-19(20,5)23-20/h6,8-10,13-14H,7,11-12H2,1-5H3,(H,21,22)/b9-6+,13-10+,15-8-,16-14+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEHJLBAOLGBJZ-OZBVMKDFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC(=CC(=O)O)C)C=CC12C(CCCC1(O2)C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C=C/C(=C/C(=O)O)/C)/C=C/C12C(CCCC1(O2)C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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